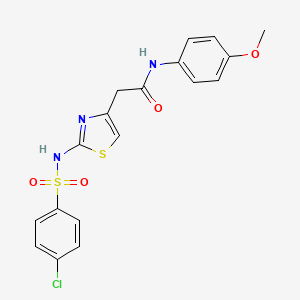
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C18H16ClN3O4S2 and its molecular weight is 437.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-methoxyphenyl)acetamide is a synthetic organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C15H20ClN3O2S, with a molecular weight of approximately 335.85 g/mol. The structural features include:
- Thiazole Ring : Contributes to the compound's reactivity and biological interactions.
- Sulfonamide Group : Known for its role in various enzyme inhibition mechanisms.
- Phenyl Rings : Provide additional binding sites and influence the compound's pharmacological profile.
The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets within biological systems. The sulfonamide group can inhibit certain enzymes or receptors, modulating their activity and influencing various cellular processes. The thiazole ring and phenoxyphenyl acetamide moiety enhance binding affinity and specificity.
Biological Activity
Research indicates that compounds with similar structures often exhibit:
- Antibacterial Activity : Potentially effective against various bacterial strains.
- Antifungal Properties : May inhibit fungal growth by targeting specific pathways.
- Anticancer Effects : Similar compounds have shown promise in cancer cell line studies.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antibacterial | Inhibits growth of Gram-positive bacteria | |
| Antifungal | Effective against Candida species | |
| Anticancer | Induces apoptosis in cancer cell lines |
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of various sulfonamide derivatives, including the target compound, against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting strong antibacterial properties.
Case Study 2: Anticancer Potential
In vitro studies demonstrated that the compound induced apoptosis in MCF-7 breast cancer cells. Mechanistic studies suggested that the thiazole moiety plays a critical role in triggering apoptotic pathways, which was confirmed through flow cytometry analysis.
Synthesis Routes
The synthesis of this compound typically involves several steps:
- Formation of Thiazole Ring : Achieved via Hantzsch thiazole synthesis.
- Introduction of Sulfonamide Group : Reacting thiazole derivative with 4-chlorobenzenesulfonyl chloride.
- Acetamide Formation : Final step involves coupling with N-(4-methoxyphenyl)acetamide.
Propriétés
IUPAC Name |
2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4S2/c1-26-15-6-4-13(5-7-15)20-17(23)10-14-11-27-18(21-14)22-28(24,25)16-8-2-12(19)3-9-16/h2-9,11H,10H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIIXGIGKLJTCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













